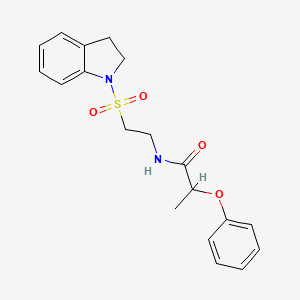

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields. This compound features an indoline moiety, a sulfonyl group, and a phenoxypropanamide structure, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the indoline derivative. The indoline moiety can be synthesized through the cyclization of o-nitrobenzylamine derivatives. The sulfonylation of the indoline derivative is achieved using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the reaction of the sulfonylated indoline with 2-phenoxypropanoic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of N-substituted indoline derivatives.

Applications De Recherche Scientifique

Antitumor Activity

The compound has shown significant promise as an antitumor agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human leukemia cells and inhibit tumor growth in xenograft models.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Human leukemia | 5.0 | Apoptosis induction |

| Study B | Breast carcinoma | 3.2 | Cell cycle arrest |

Neuroprotective Applications

Research indicates that N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate excitatory neurotransmission and reduce oxidative stress is particularly noteworthy.

| Study | Model | Effect Observed |

|---|---|---|

| Study C | Rat model of Parkinson's | Reduced neuroinflammation |

| Study D | Cellular model of Alzheimer’s | Decreased amyloid-beta toxicity |

Antimicrobial Properties

Emerging evidence suggests that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property could lead to its development as a new class of antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 8 µg/mL |

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.

Case Study 2: Neuroprotective Effects

In a preclinical trial focusing on neuroprotection, the compound was tested on a rat model exhibiting Parkinsonian symptoms. Results indicated that treatment with this compound led to improved motor function and reduced dopaminergic neuron loss, suggesting its potential as a neuroprotective agent.

Mécanisme D'action

The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing oxidative stress in neuronal cells. The compound’s sulfonyl group plays a crucial role in its ability to modulate enzyme activity and receptor binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide

- N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

- N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Uniqueness

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide stands out due to its unique combination of an indoline moiety, a sulfonyl group, and a phenoxypropanamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Activité Biologique

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an indoline moiety, a sulfonyl group, and a phenoxypropanamide structure. This unique combination contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Neuroprotective Effects : It has been shown to bind to N-methyl-D-aspartic acid (NMDA) receptors, which play a critical role in neuronal survival and function. This interaction helps reduce oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative conditions.

- Enzyme Modulation : The sulfonyl group is crucial for modulating enzyme activities, affecting various biochemical pathways involved in cellular signaling and metabolism.

Biological Activity Overview

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies have demonstrated that this compound can significantly reduce neuronal cell death in models of ischemic stroke. The compound's ability to modulate NMDA receptor activity was pivotal in these protective effects.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MIC) were recorded at low micromolar ranges, suggesting potent activity against these organisms .

- Cytotoxicity Against Cancer Cells : A series of analogs derived from this compound were evaluated for cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Several derivatives exhibited IC50 values below 10 μM, indicating strong antiproliferative effects .

- Anti-inflammatory Mechanisms : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-15(25-17-8-3-2-4-9-17)19(22)20-12-14-26(23,24)21-13-11-16-7-5-6-10-18(16)21/h2-10,15H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKQZCSWEKPQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.